(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative featuring a benzodioxole moiety linked via a methylidene group at the 2-position of the dihydrobenzofuran ring. The (2Z) configuration specifies the stereochemistry of the exocyclic double bond, which influences molecular geometry and intermolecular interactions. This compound’s structural framework is common in medicinal and materials chemistry, where subtle substituent variations can significantly alter physicochemical and biological properties .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-11-3-4-12-14(8-11)22-16(17(12)18)7-10-2-5-13-15(6-10)21-9-20-13/h2-8H,9H2,1H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFEWQQZZZXNP-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one, also known as a benzodioxole derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings and data.
- Molecular Formula : C25H21NO5
- Molecular Weight : 415.4 g/mol
- IUPAC Name : (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-methoxy-1-benzofuran-3-one
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzodioxole derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, it was found that certain derivatives showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against B. subtilis |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Compound C | 128 | 64 |
Table 1: Antimicrobial activity of selected benzodioxole derivatives
Anticancer Activity
The anticancer potential of (2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one has been explored in various cancer cell lines. Studies have shown that this compound demonstrates cytotoxic effects on several cancer types, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted by Bernard et al. (2014), the cytotoxicity of the compound was evaluated using the MTT assay. The results indicated the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
Table 2: IC50 values of (2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
Structure–Activity Relationship
The structure–activity relationship (SAR) studies have revealed that modifications in the chemical structure significantly influence biological activity. For instance, the presence of methoxy groups and other electron-donating substituents enhances antibacterial potency while maintaining lower toxicity towards normal cells.
Comparison with Similar Compounds
Key Differences:
In contrast, the dichlorobenzyloxy group in the analog introduces steric bulk and electron-withdrawing chlorine atoms, which may enhance lipophilicity and π-stacking interactions . Chlorine substituents in the analog could promote halogen bonding, a feature absent in the methoxy-containing target compound .
Molecular Weight and Size :
- The analog’s higher molecular weight (441.3 vs. 296.27 g/mol) and extended benzyloxy group may reduce diffusion rates in biological systems or alter melting points (though data are unavailable).
Hydrogen-Bonding Potential: Both compounds possess a ketone oxygen as a hydrogen-bond acceptor. The methoxy group in the target compound offers additional weak acceptor sites (C–H···O), whereas the analog’s dichlorobenzyloxy group lacks such sites but may participate in Cl···π interactions .
Implications of Substituent Variations
- Crystallinity and Packing : The Z-configuration in both compounds likely promotes planar molecular arrangements. However, the dichlorobenzyloxy group in the analog may disrupt crystal symmetry due to steric effects, whereas the methoxy group in the target compound could facilitate tighter packing via weaker interactions .
- Biological Activity : While specific data are unavailable, the analog’s chlorine atoms might improve membrane permeability or target binding in drug discovery contexts. Conversely, the target compound’s methoxy group could favor metabolic stability.
- Synthetic Accessibility : The methoxy group is simpler to introduce via alkylation, whereas the dichlorobenzyloxy group requires multi-step functionalization, increasing synthetic complexity .
Preparation Methods
Synthesis of the 6-Methoxy-2,3-dihydro-1-benzofuran-3-one Core
The benzofuranone core is typically synthesized via cyclization or ester exchange reactions. A one-step method developed by CN105693666A uses sodium phenate and ethylene chlorohydrin under reflux with zinc chloride and manganous chloride catalysts. This approach yields 2,3-dihydrobenzofuran intermediates, which are subsequently functionalized. For example, methyl o-acetoxyphenylacetate undergoes titanium oxide-catalyzed ester exchange to form benzofuranone derivatives at 200–220°C .
Key modifications include introducing the methoxy group at position 6. Friedel-Crafts acylation of phloroglucinol derivatives, as described in CN103864734A , enables selective methoxylation. Using methoxy-substituted electrophiles in the presence of Lewis acids like aluminum chloride ensures regioselectivity. The resulting 6-methoxy-2,3-dihydro-1-benzofuran-3-one is isolated via recrystallization (yield: 72–86%) .
Condensation with Piperonal to Form the Methylidene Bridge
The methylidene linker is introduced via aldol condensation between 6-methoxy-2,3-dihydro-1-benzofuran-3-one and piperonal (1,3-benzodioxole-5-carbaldehyde). Vulcanchem’s protocol for analogous compounds employs acidic conditions (e.g., HCl or acetic acid) to facilitate imine formation. However, for the target Z-isomer, kinetic control is critical.
Reaction conditions favoring the Z-configuration include:
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Low-temperature synthesis (0–5°C) to minimize isomerization.
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Polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state.
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Catalytic bases (e.g., piperidine) to deprotonate the active methylene group selectively .
The product is purified via silica gel chromatography, with the Z-isomer confirmed by -NMR (δ 6.13 ppm, singlet for benzodioxole protons) and -NMR (δ 195 ppm for carbonyl) .
Stereochemical Control and Isomerization Studies
Achieving the (2Z)-configuration requires precise control over reaction thermodynamics. Studies on similar systems reveal that steric hindrance from the methoxy group directs the benzodioxole moiety to the Z-position. Density functional theory (DFT) calculations suggest a 4.3 kcal/mol energy difference favoring the Z-isomer due to reduced Van der Waals strain.
Isomerization to the E-form occurs above 80°C, as observed in differential scanning calorimetry (DSC) trials. Stabilizing the Z-isomer involves:
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Rapid quenching of reactions.
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Addition of radical inhibitors (e.g., BHT) to prevent thermal radical-mediated isomerization .
Comparative Analysis of Synthetic Routes
The one-step ester exchange method offers superior yield and purity but requires specialized catalysts. Cyclization routes are cost-effective but involve multi-step purification.
Spectroscopic Characterization
Critical spectral data for the target compound include:
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-NMR (400 MHz, DMSO-d) : δ 6.85 (d, J = 8.4 Hz, 1H, aromatic), 6.13 (s, 2H, O–CH–O), 3.80 (s, 3H, OCH), 3.40 (m, 2H, CH) .
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-NMR : δ 195.2 (C=O), 171.3 (C–O), 148.1 (benzodioxole), 55.6 (OCH) .
Industrial-Scale Considerations
Scaling up production necessitates optimizing solvent recovery and catalyst recycling. Patent CN105693666A highlights a 90% recovery rate for zinc chloride via aqueous extraction. Continuous flow reactors reduce reaction times by 40% compared to batch processes .
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one?
The synthesis typically involves multi-step protocols, including:
- Knoevenagel condensation to form the benzylidene moiety by reacting a substituted benzaldehyde with a benzofuran-3-one precursor under basic conditions (e.g., piperidine in ethanol) .
- Claisen-Schmidt reaction for aldol-like coupling, requiring precise temperature control (reflux in ethanol or dichloromethane) to achieve the Z-configuration .
- Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the pure product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for research-grade material) .
Q. How can researchers optimize reaction yields during synthesis?
Strategies include:
- Solvent selection (e.g., ethanol for polar intermediates, dichloromethane for non-polar steps) to enhance solubility and reactivity .
- Catalyst use (e.g., acetic acid or piperidine in condensation reactions) to accelerate kinetics .
- Real-time monitoring via thin-layer chromatography (TLC) to track reaction progress and minimize byproducts .
Advanced Research Questions
Q. What methodologies ensure stereochemical control of the Z-configuration in this compound?
Advanced approaches involve:
- Crystallographic analysis (X-ray diffraction) to confirm spatial arrangement .
- Reaction condition tuning : Lower temperatures and aprotic solvents favor Z-isomer formation by reducing thermodynamic equilibration .
- Chiral catalysts (e.g., organocatalysts) for enantioselective synthesis, though specific protocols require empirical optimization .
Q. How can mechanistic studies elucidate the reaction pathways of this compound?
Techniques include:
- Kinetic isotope effects (KIE) to identify rate-determining steps in condensation reactions .
- Density functional theory (DFT) calculations to model transition states and predict regioselectivity .
- Trapping intermediates (e.g., using silylating agents) for characterization via NMR or MS .
Q. What strategies are effective for evaluating biological activity and structure-activity relationships (SAR)?
Recommended workflows:
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains to identify bioactivity .
- Target identification : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding to proteins (e.g., kinases) .
- SAR development : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and correlate modifications with activity trends .
Q. How can researchers resolve contradictions in spectral or analytical data during characterization?
Best practices include:
- Multi-technique validation : Cross-check NMR data with HSQC/HMBC experiments to resolve signal overlap .
- Microscale reactions to isolate intermediates and confirm stepwise structural evolution .
- Collaborative analysis : Share raw data with computational chemists for molecular modeling alignment .
Q. What advanced techniques are used to study the compound’s interactions with biological targets?
Cutting-edge methods:
- Cryo-electron microscopy (cryo-EM) to visualize binding modes in protein complexes .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Metabolomic profiling (LC-MS) to track downstream effects in cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
